3-[(1-Benzylsulfonylpiperidin-4-yl)methoxy]-6-tert-butylpyridazine
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Overview
Description
3-[(1-Benzylsulfonylpiperidin-4-yl)methoxy]-6-tert-butylpyridazine is a complex organic compound that features a piperidine ring, a benzylsulfonyl group, and a pyridazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1-Benzylsulfonylpiperidin-4-yl)methoxy]-6-tert-butylpyridazine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amines and aldehydes or ketones.
Introduction of the Benzylsulfonyl Group: The benzylsulfonyl group is introduced via sulfonylation reactions, often using reagents like benzylsulfonyl chloride in the presence of a base.
Formation of the Pyridazine Ring: The pyridazine ring is typically formed through a condensation reaction involving hydrazine derivatives and diketones or dicarboxylic acid derivatives.
Final Coupling: The final step involves coupling the piperidine and pyridazine moieties through an etherification reaction, often using reagents like sodium hydride and alkyl halides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-[(1-Benzylsulfonylpiperidin-4-yl)methoxy]-6-tert-butylpyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, potentially reducing the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or piperidine positions, using reagents like alkyl halides or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride, or sodium borohydride.
Substitution: Alkyl halides, sodium hydride, or other strong bases.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(1-Benzylsulfonylpiperidin-4-yl)methoxy]-6-tert-butylpyridazine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, possibly targeting specific receptors or enzymes.
Biology: The compound may be used in studies involving cell signaling pathways or as a probe for biological assays.
Materials Science: It could be explored for its properties in the development of new materials, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-[(1-Benzylsulfonylpiperidin-4-yl)methoxy]-6-tert-butylpyridazine would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes, receptors, or ion channels. The compound could modulate these targets by binding to active sites or allosteric sites, thereby influencing biological pathways and processes.
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds like piperidine, 4-benzylpiperidine, and piperidine-4-sulfonyl chloride share structural similarities.
Pyridazine Derivatives: Compounds such as 3,6-dimethylpyridazine and 3,6-di-tert-butylpyridazine are structurally related.
Uniqueness
3-[(1-Benzylsulfonylpiperidin-4-yl)methoxy]-6-tert-butylpyridazine is unique due to the combination of its functional groups and the specific arrangement of its molecular structure. This uniqueness can confer distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
3-[(1-benzylsulfonylpiperidin-4-yl)methoxy]-6-tert-butylpyridazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O3S/c1-21(2,3)19-9-10-20(23-22-19)27-15-17-11-13-24(14-12-17)28(25,26)16-18-7-5-4-6-8-18/h4-10,17H,11-16H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHUNFTOKJPATTA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=C(C=C1)OCC2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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